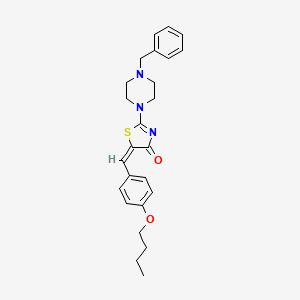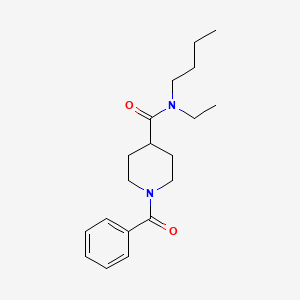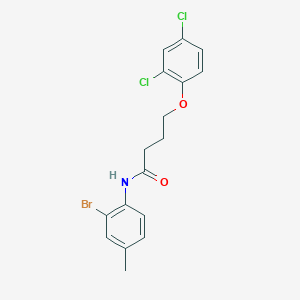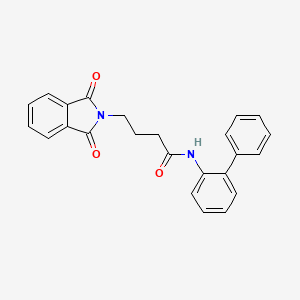![molecular formula C25H18ClFN4O3S B4578293 N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)
N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide
説明
This compound is part of a class of chemicals that have been studied for their various applications in chemistry and medicine. The research focuses on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For example, Wei Li et al. (2008) described the synthesis of a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, emphasizing the intricate processes involved in creating these substances (Wei Li et al., 2008).
Molecular Structure Analysis
Studies like those conducted by Montgomery et al. (2015) have explored the crystal structures of cyano-1-(phenylsulfonyl)indole derivatives, providing insights into the molecular configuration of similar compounds (Montgomery et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds have been explored in various studies. For instance, Hart and Timmerman (1960) discussed the reactivity of aminobenzenesulfonyl fluorides in creating polymers and copolymers, which sheds light on the potential chemical behaviors of similar compounds (Hart & Timmerman, 1960).
Physical Properties Analysis
Research into the physical properties of related compounds, such as those conducted by Luo and Huang (2004), who synthesized N-p-Methylbenzyl benzamide, can provide a basis for understanding the physical characteristics of N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide (Luo & Huang, 2004).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity and stability, can be inferred from studies like those of Wang et al. (2017), who examined the copper-catalyzed arylsulfonylation and cyclizative carbonation of N-(arylsulfonyl)acrylamides (Wang et al., 2017).
科学的研究の応用
Chemical Structure and Synthesis
This compound is notable for its unique chemical structure, which facilitates its application in the synthesis of complex molecules. For example, compounds with similar structural features have been used in the synthesis of pro-apoptotic indapamide derivatives as anticancer agents, demonstrating significant activity against melanoma cell lines and inhibiting human carbonic anhydrase isoforms with low micromolar IC50 values (Yılmaz et al., 2015).
Biological Activity
The biological activities of structurally related compounds, including their applications as anticancer agents and inhibitors of specific enzymes, highlight the potential for N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide in medical research. For instance, the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown potent cytotoxic activity against several human cancer cell lines, suggesting similar compounds could serve as potent agents against various cancer types (Ravichandiran et al., 2019).
Advanced Materials and Nanotechnology
The ability of related compounds to form self-assembled aggregates that selectively recognize hydrophilic amino and N,N-dimethylamino compounds suggests potential applications in nanotechnology and materials science. These aggregates could be utilized for transferring compounds from aqueous solutions to organic media, an essential process in developing advanced materials and nanotechnology applications (Sawada et al., 2000).
Molecular Docking and Drug Design
The compound's structural complexity and functional groups make it an interesting candidate for molecular docking studies aimed at drug design. Theoretical investigations of related sulfonamide compounds for their potential as COVID-19 drugs have utilized computational calculations and molecular docking studies, illustrating the compound's relevance in the development of new therapeutics (Fahim & Ismael, 2021).
特性
IUPAC Name |
(Z)-3-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O3S/c26-23-12-19(27)6-5-16(23)14-31-15-18(22-3-1-2-4-24(22)31)11-17(13-28)25(32)30-20-7-9-21(10-8-20)35(29,33)34/h1-12,15H,14H2,(H,30,32)(H2,29,33,34)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECWNDKQIPRCR-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)C=C(C#N)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)/C=C(/C#N)\C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B4578220.png)

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B4578236.png)
![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)
